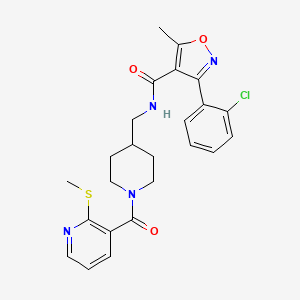

3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Description

This compound is a synthetic isoxazole-4-carboxamide derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5 of the isoxazole ring, and a piperidin-4-ylmethyl substituent modified with a 2-(methylthio)nicotinoyl moiety. The methylthio group in the nicotinoyl fragment likely contributes to increased lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O3S/c1-15-20(21(28-32-15)17-6-3-4-8-19(17)25)22(30)27-14-16-9-12-29(13-10-16)24(31)18-7-5-11-26-23(18)33-2/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVOYGWQNKMEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

- A chlorophenyl group, which is often associated with enhanced biological activity.

- An isoxazole ring, known for its role in various pharmacological activities.

- A piperidine moiety, which contributes to its interaction with biological targets.

The molecular formula is , and its molecular weight is approximately 393.91 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The presence of the chlorophenyl and methylthio groups may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.

Anticancer Activity

A study focusing on structurally related compounds demonstrated promising anticancer activity. The mechanism often involves the inhibition of key enzymes responsible for cancer cell proliferation. For example, compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 5.85 |

| Example B | A549 | 4.53 |

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that the compound may exhibit AChE inhibitory activity comparable to established drugs such as donepezil.

Study 1: Anticancer Screening

In a screening study involving various derivatives, the compound showed significant growth inhibition in human cancer cell lines (MCF-7 and HCT116). The most active derivative had an IC50 value of 3.0 µM against MCF-7 cells, indicating strong antiproliferative effects.

Study 2: Cholinesterase Activity

A comparative analysis of the compound's AChE inhibition revealed K_i values ranging from 13.62 nM to 33.00 nM, suggesting it could be a viable candidate for further development in Alzheimer's treatment.

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains, with results indicating moderate efficacy. The compound's structure suggests potential modifications could enhance its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

*Calculated based on formula.

Structural and Functional Insights

Substituent Effects on Binding and Reactivity

- Nicotinoyl-Piperidine vs. Pyridine/Piperidine Variants: The target compound’s nicotinoyl group introduces a sulfur atom (methylthio), which is absent in analogs like the 5-methylpyridin-2-yl derivative . Sulfur’s polarizability may facilitate stronger van der Waals interactions with hydrophobic binding pockets compared to nitrogen-rich pyridine rings.

- Fluorine Substitution : The 2-chloro-6-fluorophenyl analog () demonstrates how electronegative fluorine can alter electronic environments, as evidenced by NMR chemical shift changes in regions analogous to "Region A" (aromatic protons) and "Region B" (piperidine protons) . Such shifts correlate with altered binding kinetics in receptor assays.

- Bulkier Groups : The benzhydryl-substituted compound () exhibits reduced solubility but may exhibit prolonged receptor occupancy due to steric effects, a trade-off critical for drug design .

Pharmacological Implications

- Lipophilicity and CNS Penetration: The methylthio group in the target compound likely enhances blood-brain barrier penetration compared to non-sulfur analogs, similar to trends observed in fluorinated compounds () .

- Metabolic Stability: Trifluoromethyl groups () and methylthio moieties resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.